molecular formula C20H22FN5O B2763540 3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide CAS No. 2097868-17-0

3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2763540
CAS No.: 2097868-17-0
M. Wt: 367.428
InChI Key: MQSLUSUDZDMQPO-UHFFFAOYSA-N
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Description

The compound you’re asking about seems to be a type of phenylpyrazole . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Chemical Reactions Analysis

The chemical reactions of fluorinated pyrazoles involve the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds similar to 3-(4-fluorophenyl)-1-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1H-pyrazole-5-carboxamide have been extensively explored. For instance, McLaughlin et al. (2016) identified and characterized a 'research chemical' that shares structural similarities, underscoring the importance of accurate identification and differentiation of isomers in research chemicals. This study also highlighted the potential mislabeling of research chemicals, emphasizing the necessity for rigorous analytical characterization including chromatographic, spectroscopic, and mass spectrometric analyses (McLaughlin et al., 2016).

Metabolic Studies

Investigating the metabolism of synthetic cannabinoids like 3,5-AB-CHMFUPPYCA, Franz et al. (2017) explored the in vitro metabolism using pooled human liver microsomes. This study revealed metabolic patterns dominated by oxidation and identified potential metabolites suitable for urine analysis. Additionally, it assessed the thermal stability of these compounds, providing insights into their behavior under smoking conditions, which is crucial for understanding the pharmacokinetics and pharmacodynamics of new synthetic cannabinoids (Franz et al., 2017).

Cytotoxicity and Anticancer Potential

The cytotoxicity and potential anticancer activity of pyrazole derivatives have been a focus of several studies. Hassan et al. (2014, 2015) synthesized and evaluated the cytotoxic activity of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines, providing a foundation for the development of new anticancer agents. These studies demonstrate the versatility of pyrazole derivatives in medicinal chemistry and their potential as therapeutic agents (Hassan et al., 2014); (Hassan et al., 2015).

Synthetic Strategies and Building Blocks for Medicinal Chemistry

The development of synthetic strategies for fluorinated pyrazoles, as described by Surmont et al. (2011), highlights the importance of such compounds as building blocks in medicinal chemistry. Their work on monofluorination of β-methylthio-β-enaminoketones to create new 3-amino-4-fluoropyrazoles underscores the role of these compounds in the synthesis of more complex molecules with potential biological activity (Surmont et al., 2011).

Biochemical Analysis

Biochemical Properties

It is known that fluorinated pyrazoles can interact with various enzymes and proteins . The nature of these interactions is likely influenced by the compound’s unique structure, including its fluorophenyl group and pyrazole ring .

Cellular Effects

Similar compounds have been shown to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have been studied for their threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

Fluorinated pyrazoles are known to influence metabolic pathways, potentially interacting with various enzymes or cofactors .

Transport and Distribution

Similar compounds have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .

Subcellular Localization

Similar compounds have been studied for their targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-(4-pyrazol-1-ylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O/c1-25-19(13-18(24-25)14-3-5-15(21)6-4-14)20(27)23-16-7-9-17(10-8-16)26-12-2-11-22-26/h2-6,11-13,16-17H,7-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSLUSUDZDMQPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NC3CCC(CC3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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